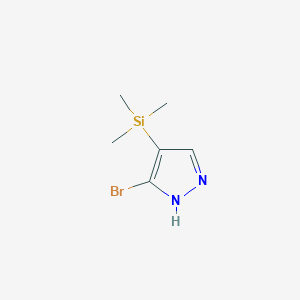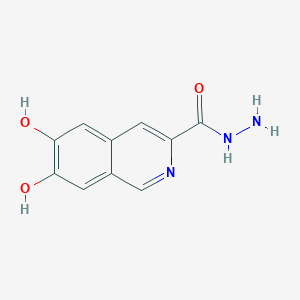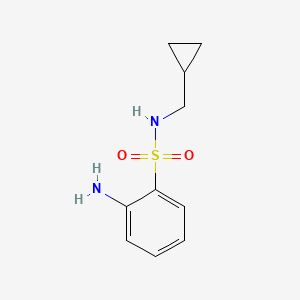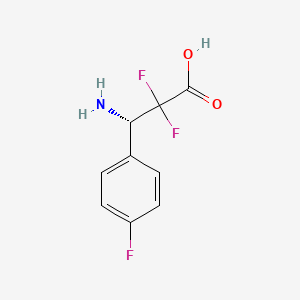
(S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid is a non-natural amino acid with a chiral center at the alpha carbon. This compound is known for its unique structure, which includes both fluorine atoms and an amino group attached to a phenyl ring. It is widely used in the synthesis of pharmaceuticals and biologically active molecules due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and difluoroacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including condensation and reduction.
Introduction of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Chiral Resolution: The final step involves chiral resolution to obtain the desired enantiomer, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of complex molecules.
Applications De Recherche Scientifique
(S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-2-(4-fluorophenyl)propanoic acid: A similar compound with a single fluorine atom.
(S)-3-Amino-3-(4-fluorophenyl)propanoic acid: Another related compound with a different substitution pattern.
Uniqueness
(S)-3-Amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
(3S)-3-amino-2,2-difluoro-3-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-6-3-1-5(2-4-6)7(13)9(11,12)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1 |
Clé InChI |
DCWQUIQMNKFSLG-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H](C(C(=O)O)(F)F)N)F |
SMILES canonique |
C1=CC(=CC=C1C(C(C(=O)O)(F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxo-5H-chromeno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11883809.png)
![1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine](/img/structure/B11883810.png)

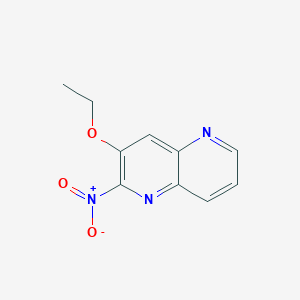

![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11883833.png)
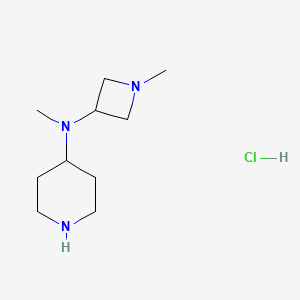
![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-7-methyl-](/img/structure/B11883858.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11883861.png)

